molecular formula C11H15F2NO2 B1399037 {[3-(Difluoromethoxy)phenyl]methyl}(2-methoxyethyl)amine CAS No. 1249625-11-3

{[3-(Difluoromethoxy)phenyl]methyl}(2-methoxyethyl)amine

Cat. No. B1399037
CAS RN: 1249625-11-3
M. Wt: 231.24 g/mol
InChI Key: JIJNRORDEGANFK-UHFFFAOYSA-N
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Description

“{[3-(Difluoromethoxy)phenyl]methyl}(2-methoxyethyl)amine” is a chemical compound with the molecular formula C11H15F2NO2 . It is a derivative of amine, which is a type of organic compound that contains a basic nitrogen atom with a lone pair .


Molecular Structure Analysis

The molecular weight of “{[3-(Difluoromethoxy)phenyl]methyl}(2-methoxyethyl)amine” is 231.24 g/mol . The InChI code for this compound is 1S/C11H15F2NO2/c1-15-6-5-14-8-9-3-2-4-10(7-9)16-11(12)13/h2-4,7,11,14H,5-6,8H2,1H3 .


Physical And Chemical Properties Analysis

“{[3-(Difluoromethoxy)phenyl]methyl}(2-methoxyethyl)amine” is a powder at room temperature . The storage temperature for this compound is between 2 and 8 degrees Celsius .

Scientific Research Applications

Pharmaceutical Research

This compound, with the CAS number 1249625-11-3 , is being explored for its potential therapeutic applications. Its unique structure, featuring a difluoromethoxy group attached to a phenyl ring, could be beneficial in the development of new medications. The presence of both methoxyethyl and difluoromethoxy groups may influence the compound’s interaction with biological targets, potentially leading to novel treatments for various diseases .

Chemical Synthesis

As a building block in chemical synthesis, this compound can be used to construct more complex molecules. Its reactivity with other amines and aldehydes, for instance, could lead to the synthesis of a wide range of secondary amines, which are valuable in various chemical industries .

Mechanism of Action

The mechanism of action of “{[3-(Difluoromethoxy)phenyl]methyl}(2-methoxyethyl)amine” is not specified in the available resources. The mechanism of action would depend on the specific biological or chemical system in which this compound is used .

Safety and Hazards

The safety information for “{[3-(Difluoromethoxy)phenyl]methyl}(2-methoxyethyl)amine” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed: Call a poison center or doctor if you feel unwell .

properties

IUPAC Name

N-[[3-(difluoromethoxy)phenyl]methyl]-2-methoxyethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F2NO2/c1-15-6-5-14-8-9-3-2-4-10(7-9)16-11(12)13/h2-4,7,11,14H,5-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIJNRORDEGANFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCC1=CC(=CC=C1)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{[3-(Difluoromethoxy)phenyl]methyl}(2-methoxyethyl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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